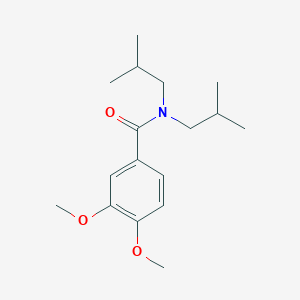
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic effects. It is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which are known to have various physiological and psychological effects.
Mecanismo De Acción
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are known to have various physiological and psychological effects, including pain relief, anti-inflammatory effects, and mood regulation.
Biochemical and Physiological Effects:
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has been shown to increase the levels of endocannabinoids in the body, leading to various physiological and psychological effects. These effects include pain relief, anti-inflammatory effects, and mood regulation. 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has several advantages for lab experiments, including its selectivity for FAAH and its ability to increase endocannabinoid levels in the body. However, 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide also has some limitations, including its relatively short half-life and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide, including its potential use in the treatment of various medical conditions and its potential as a neuroprotective agent. Further research is needed to fully understand the mechanisms of action of 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide and its potential therapeutic effects. Additionally, the development of new and more selective FAAH inhibitors may lead to the development of more effective treatments for various medical conditions.
Métodos De Síntesis
The synthesis of 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide involves several steps, including the reaction of 3,4-dimethoxybenzoyl chloride with 2-methylpropan-2-ol to form the intermediate 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide. The intermediate is then treated with sodium hydride and methyl iodide to produce 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has been studied extensively for its potential therapeutic effects in various medical conditions, including pain, anxiety, depression, and addiction. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide |
|---|---|
Fórmula molecular |
C17H27NO3 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide |
InChI |
InChI=1S/C17H27NO3/c1-12(2)10-18(11-13(3)4)17(19)14-7-8-15(20-5)16(9-14)21-6/h7-9,12-13H,10-11H2,1-6H3 |
Clave InChI |
WYVTXXQWMZQQFO-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)OC)OC |
SMILES canónico |
CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)


![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)




![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)